
4-(4-Methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a methoxy group, a pyrrolidinylmethyl group, and a hydroxyl group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to further reactions, such as coupling with a biphenyl derivative, to yield the final product. The reaction conditions often involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The methoxy and pyrrolidinylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl ketones, while reduction can produce biphenyl alcohols or amines.
科学的研究の応用
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzylamine
- 4-Methoxy-3-(1-pyrrolidinylmethyl)benzaldehyde
Uniqueness
4’-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol is unique due to its specific combination of functional groups and biphenyl structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
106609-37-4 |
|---|---|
分子式 |
C18H21NO2 |
分子量 |
283.4 g/mol |
IUPAC名 |
4-(4-methoxyphenyl)-2-(pyrrolidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C18H21NO2/c1-21-17-7-4-14(5-8-17)15-6-9-18(20)16(12-15)13-19-10-2-3-11-19/h4-9,12,20H,2-3,10-11,13H2,1H3 |
InChIキー |
AEYDBUBCNMGOBC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
正規SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)O)CN3CCCC3 |
Key on ui other cas no. |
106609-37-4 |
同義語 |
4'-Methoxy-3-(1-pyrrolidinylmethyl)-4-biphenylol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



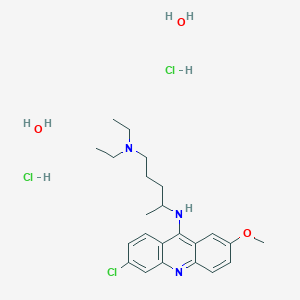
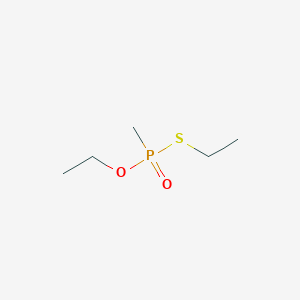
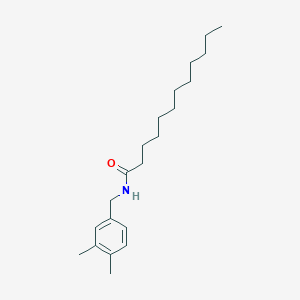

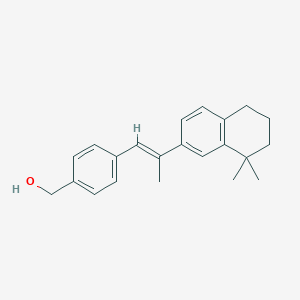
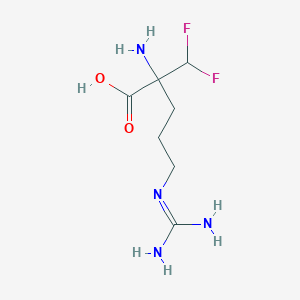
![2,2-Bis[4-[6'-(N-cyclohexyl-N-methylamino)-3'-methylspiro[phthalide-3,9'-[9H]xanthen]-2'-ylamino]phenyl]propane](/img/structure/B27054.png)
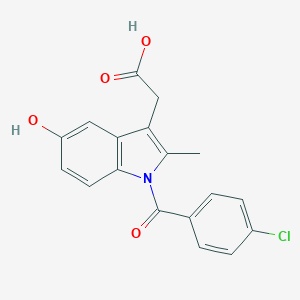
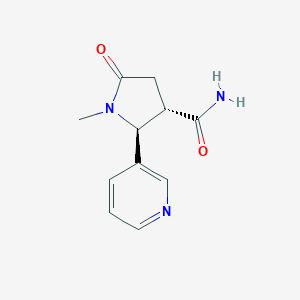
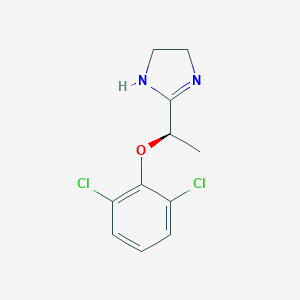

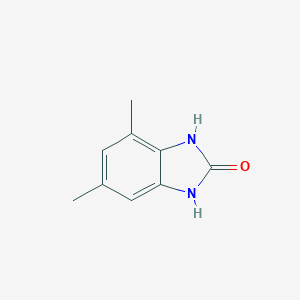
![3-[1-(Dimethylamino)ethyl]phenol](/img/structure/B27075.png)
